(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
The compound “(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule that features a cyclopenta[a]phenanthrene core structure This compound is characterized by the presence of multiple functional groups, including hydroxyl groups, a sulfanyl group, and a pentafluoropentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxyl groups, and attachment of the pentafluoropentylsulfanyl chain. Key steps might include:
Formation of the Core Structure: This could involve cyclization reactions starting from simpler aromatic precursors.
Functional Group Introduction: Hydroxyl groups could be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Sulfanyl Chain: This step might involve nucleophilic substitution reactions where a suitable sulfanyl precursor reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups or reduce double bonds using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on cellular processes and as potential therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. Similar compounds have been studied for their anti-inflammatory, anticancer, and antiviral activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound might interact with cellular receptors, modulating signaling pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.
Steroids: A class of compounds with similar core structures and diverse biological activities.
Fluorinated Compounds: Compounds with fluorinated chains that exhibit unique chemical properties.
Uniqueness
The uniqueness of “(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” lies in its combination of a cyclopenta[a]phenanthrene core with a pentafluoropentylsulfanyl chain. This combination of structural features imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C32H47F5O2S |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O2S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-40-19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-/m0/s1 |
InChI Key |
BVAUHWMMAVAPFK-FRMGGPIGSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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